5-methanesulfinyl-4-phenyl-1,2,3-thiadiazole

Description

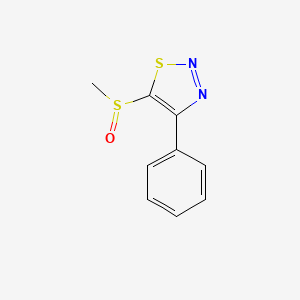

5-Methanesulfinyl-4-phenyl-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a phenyl group and at position 5 with a methanesulfinyl (-SO-CH₃) moiety. This compound belongs to a class of sulfur- and nitrogen-containing heterocycles known for their diverse reactivity and biological activities. The sulfinyl group imparts unique electronic and steric properties, influencing both chemical stability and biological interactions.

Properties

IUPAC Name |

5-methylsulfinyl-4-phenylthiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS2/c1-14(12)9-8(10-11-13-9)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRICPCEDPKWPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=C(N=NS1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methanesulfinyl-4-phenyl-1,2,3-thiadiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using techniques such as NMR, IR, and mass spectrometry.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfinyl-4-phenyl-1,2,3-thiadiazole can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has highlighted the potential of 5-methanesulfinyl-4-phenyl-1,2,3-thiadiazole as an antimicrobial agent. Its structure allows for interaction with bacterial cell membranes and metabolic pathways, which can disrupt essential cellular processes. Studies have shown efficacy against various Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antibiotic .

Anticancer Properties

The compound has been investigated for its anticancer properties. It exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. For instance, derivatives of this compound have demonstrated reduced viability in human leukemia and breast cancer cell lines . The mechanism of action is believed to involve inhibition of key enzymes and signaling pathways critical for cancer cell proliferation .

Mechanism of Action

Understanding the interactions of this compound with biological targets is crucial for elucidating its therapeutic potential. It may interact with proteins involved in cellular signaling or enzymes critical for metabolic processes, which could lead to the development of targeted therapies for diseases like cancer and infections.

Material Science

Chemical Synthesis Applications

The synthesis of this compound involves various methodologies that can be optimized for yield and efficiency. Its unique structure allows for further functionalization, making it a versatile building block in synthetic chemistry.

Potential in Polymer Chemistry

The compound's properties may also lend themselves to applications in polymer chemistry, where its thiadiazole ring can enhance the thermal stability and mechanical properties of polymers. This could lead to advancements in materials used in electronics and coatings.

Mechanism of Action

The mechanism of action of 5-methanesulfinyl-4-phenyl-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, thiadiazole derivatives have been shown to inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with nucleic acid synthesis . These interactions can lead to the inhibition of microbial growth and the potential therapeutic effects observed in biological studies.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Antimycobacterial Activity

4-Methyl-1,2,3-thiadiazole derivatives exhibit significant antitubercular activity. For example, hydrazone derivative 3d (4-methyl-5-(4-hydroxy-3-methoxyphenyl)) shows MIC <0.1 µM, comparable to isoniazid . In contrast, sulfonyl hydrazones (e.g., 5k ) demonstrate improved activity with MICs in the submicromolar range, highlighting the importance of electron-withdrawing substituents . The methanesulfinyl group in the target compound may enhance membrane permeability due to its polar nature, though direct activity data remain unexplored.

Antifungal and Antiviral Activity

5-Methyl-1,2,3-thiadiazoles synthesized via Ugi reactions exhibit broad-spectrum fungicidal activity. Compound III(10) (5-methyl-3-chloro-4-methylphenyl) inhibits Fusarium oxysporum at 50 µg/mL, outperforming commercial fungicides . Similarly, hybrid derivatives like 5-(4-cyclopropyl-triazolyl)-4-methyl-1,2,3-thiadiazole show antifungal activity against Botrytis cinerea (IC₅₀ = 12.5 µg/mL) . The phenyl and sulfinyl groups in the target compound may similarly enhance binding to fungal enzymes.

Reactivity and Stability

- Lithiation Sensitivity : 4-Phenyl-1,2,3-thiadiazoles undergo regioselective lithiation at position 5 using LDA or butyllithium at -65°C . The sulfinyl group in the target compound may stabilize the lithiated intermediate, enabling further functionalization.

- Thermal Decomposition : 4-Phenyl-5-thioaryl derivatives decompose under flash vacuum thermolysis (FVT) to form dithiins and sulfides (e.g., 11a decomposes at 210–250°C) . The methanesulfinyl group likely alters decomposition pathways compared to thioaryl analogs.

Biological Activity

Introduction

5-Methanesulfinyl-4-phenyl-1,2,3-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their potential therapeutic properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various pathways involving the reaction of phenylhydrazine with carbon disulfide and subsequent modifications. The general structure features a thiadiazole ring substituted at the 5-position with a methanesulfinyl group and a phenyl group at the 4-position.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit activity against various bacterial strains. For instance:

- Antibacterial Activity : Thiadiazoles have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

- Antifungal Activity : Compounds related to thiadiazoles have also shown antifungal activity against strains like Aspergillus niger .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example:

- Cell Viability Reduction : Several derivatives have been tested for their ability to decrease cell viability in various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT116), and leukemia (HL-60) .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific enzymes or pathways involved in cell proliferation and survival .

Anti-inflammatory Activity

Thiadiazole compounds have also been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Anticonvulsant Activity

Some thiadiazole derivatives exhibit anticonvulsant effects. For instance, certain compounds have been shown to protect against seizure activity in animal models, indicating potential use in treating epilepsy .

Data Table: Summary of Biological Activities

| Biological Activity | Test Organisms/Cell Lines | Observations/Results |

|---|---|---|

| Antibacterial | S. aureus, E. coli | Significant reduction in bacterial growth |

| Antifungal | A. niger, Aspergillus fumigatus | Moderate antifungal activity observed |

| Anticancer | MCF-7, HCT116, HL-60 | Decreased cell viability; IC50 values < 30 µM |

| Anti-inflammatory | Various models | Reduction in inflammatory markers |

| Anticonvulsant | Animal models | Protection against induced seizures |

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives and found that compounds with specific substitutions showed enhanced antibacterial activity compared to standard antibiotics .

- Cancer Cell Line Studies : In vitro tests on human cancer cell lines demonstrated that certain thiadiazole derivatives significantly reduced cell viability through apoptosis induction mechanisms .

- Inflammation Models : In vivo studies using animal models of inflammation indicated that thiadiazole derivatives could effectively reduce swelling and pain associated with inflammatory responses .

Q & A

Q. What synthetic methodologies are effective for preparing 5-methanesulfinyl-4-phenyl-1,2,3-thiadiazole?

The compound is typically synthesized via oxidation of its sulfide precursor (5-methylsulfanyl-4-phenyl-1,2,3-thiadiazole) using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions (60–80°C). The methanesulfinyl group is introduced through selective oxidation of the sulfide moiety, requiring precise stoichiometry to avoid overoxidation to sulfone derivatives . Copper-catalyzed cross-coupling reactions may precede oxidation to assemble the thiadiazole core .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and electronic environments. For example, the methanesulfinyl group induces distinct deshielding effects on adjacent protons .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles critical for understanding electronic delocalization in the thiadiazole ring .

- FT-IR : Peaks at 1050–1150 cm⁻¹ confirm sulfinyl (S=O) stretching vibrations .

Q. What are the common reactivity patterns of this thiadiazole derivative?

- Oxidation : The sulfinyl group can undergo further oxidation to sulfones under strong conditions (e.g., KMnO₄), altering electronic properties .

- Nucleophilic Substitution : The C-5 position is reactive toward nucleophiles (e.g., amines, thiols) in polar aprotic solvents like DMF, forming derivatives with modified biological activity .

- Thermal Stability : Decomposition above 200°C releases nitrogen and sulfur oxides, monitored via TGA-DSC .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the compound’s reactivity and binding modes?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties, such as HOMO-LUMO gaps, to predict redox behavior. Molecular docking studies (AutoDock Vina) correlate sulfinyl group orientation with bioactivity, explaining interactions with biological targets like bacterial enzymes or cancer cell receptors .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or anticancer efficacy often arise from:

- Assay Variability : MIC values differ due to bacterial strain specificity or cell line selection (e.g., HeLa vs. MCF-7) .

- Solubility Factors : The sulfinyl group enhances hydrophilicity compared to sulfide analogs, affecting bioavailability .

- Metabolic Stability : Phase I/II metabolism (e.g., sulfoxide reduction) varies across in vitro/in vivo models .

Q. What strategies optimize regioselectivity in derivatization reactions?

Q. How do structural modifications impact electronic properties and bioactivity?

Q. What are the challenges in crystallizing sulfinyl-containing thiadiazoles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.